REACTION_CXSMILES
|
NC1C=CC=CC=1.[OH:8][CH2:9][CH2:10][S:11]([C:14]1[CH:19]=[C:18]([N+:20]([O-])=O)[CH:17]=[CH:16][C:15]=1Cl)(=[O:13])=[O:12].[CH2:24]([CH2:26][NH2:27])[OH:25]>CO>[OH:8][CH2:9][CH2:10][S:11]([C:14]1[CH:19]=[C:18]([CH:17]=[CH:16][C:15]=1[NH:27][CH2:26][CH2:24][OH:25])[NH2:20])(=[O:13])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
|
Name
|
76.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the reaction batch is stirred for a further 6 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
400 parts by volume of methanol are subsequently distilled off from the reaction batch while simultaneously and continuously adding water
|
Type
|
CUSTOM
|
Details
|
2-(β-hydroxyethylsulfonyl)-4-nitro-1-(β-hydroxyethyl)aminobenzene crystallizes
|
Type
|
TEMPERATURE
|
Details
|
on cooling from the now aqueous medium in high purity
|
Type
|
DISSOLUTION
|
Details
|
For this, 58 parts of this nitro compound are dissolved in 400 parts by volume of methanol
|
Type
|
CUSTOM
|
Details
|
hydrogenated in an autoclave in the presence of a nickel catalyst at a temperature of 100° C. and pressure of 50 bar of hydrogen
|
Type
|
FILTRATION
|
Details
|
The catalyst is subsequently filtered off
|
Type
|
CUSTOM
|
Details
|
to crystallize out
|
Type
|
TEMPERATURE
|
Details
|
by cooling of the methanolic solution
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCS(=O)(=O)C=1C=C(N)C=CC1NCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |